molecular formula C10H17N3 B13063507 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine

1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13063507
M. Wt: 179.26 g/mol
InChI Key: XRQYHFQFSCZTNU-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methylcyclohexylamine with a suitable pyrazole derivative

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the cyclohexyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Methylcyclohexanemethanol: An organic compound with a similar cyclohexyl structure but different functional groups.

    1-Methylcyclohexene: A related compound with a methyl group on the cyclohexene ring.

Uniqueness: 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring and a 4-methylcyclohexyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(4-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h6-9H,2-5H2,1H3,(H2,11,12)

InChI Key

XRQYHFQFSCZTNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=CC(=N2)N

Origin of Product

United States

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